molecular formula C7H5BrN2O2 B2687491 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 943995-72-0

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Cat. No.: B2687491
CAS No.: 943995-72-0
M. Wt: 229.033
InChI Key: JNJPDSJIBLTHIY-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a bromine atom at the 7th position of the pyrido[3,4-b][1,4]oxazin-2(3H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the bromination of pyrido[3,4-b][1,4]oxazin-2(3H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 7th position. The reaction conditions often include solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.

    Material Science: The compound is investigated for its properties in creating novel materials with specific electronic or optical characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazinone ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 1-(7-bromo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)ethyl ketone

Uniqueness

7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is unique due to its specific substitution pattern and the presence of the oxazinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-1H-pyrido[3,4-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPDSJIBLTHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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